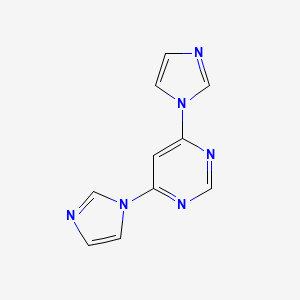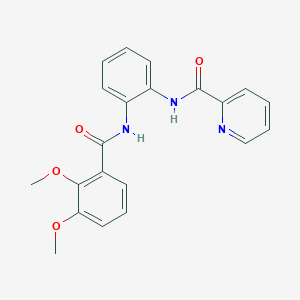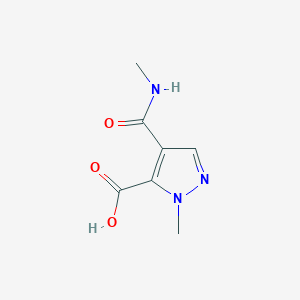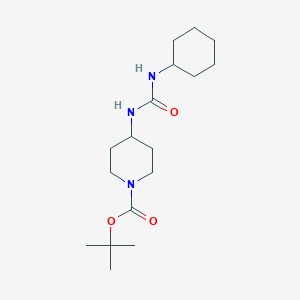
4,6-Bis(1H-imidazol-1-yl)pyrimidine
Descripción general
Descripción
4,6-Bis(1H-imidazol-1-yl)pyrimidine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PIP is a potent inhibitor of protein kinases and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metallic Grid Construction and Anion Encapsulation
Manzano et al. (2008) studied ligands like 4,6-bis(pyrazol-1-yl)pyrimidine for constructing [2 x 2] metallic grids. These grids, when combined with Cu(I) centers, encapsulated different counteranions and showcased C-H...F and anion...π interactions in solid states. The addition of methyl groups to pyrazolyl rings induced structural distortions, offering insights into anion-pi interactions and ligand behavior in solution, with potential applications in molecular engineering and nanotechnology (Manzano et al., 2008).
Fluorescent Sensor Development
Rawat & Rawat (2018) explored the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles. Among these compounds, a derivative acted as a fluorescent sensor for zinc ions, significantly below WHO limits for drinking water. This research indicates potential applications in environmental monitoring and biosensing (Rawat & Rawat, 2018).
Biological Imaging and Photophysical Properties
Tang et al. (2013) synthesized two novel pyrimidine derivatives, which displayed strong two-photon excited fluorescence and large two-photon absorption cross-sections. They applied these compounds in biological fluorescent probe development, highlighting their use in medical imaging and diagnostics (Tang et al., 2013).
Antimalarial Research
Deng et al. (2010) identified a family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines with potent activity against Plasmodium falciparum, a malaria-causing parasite. This research contributes to the development of novel antimalarial drugs, providing insights into combating drug-resistant strains (Deng et al., 2010).
Chemical Detoxification
Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyrimidine for chemical detoxification of mercury chloride (HgCl2). This study is significant for environmental chemistry, particularly in mitigating mercury-induced toxicity (Sharma et al., 2018).
Propiedades
IUPAC Name |
4,6-di(imidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKZTUILYWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)


![3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers](/img/structure/B2607587.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)
![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)
![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)
![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)